molecular formula C14H15F3N2O B11724892 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

Katalognummer: B11724892
Molekulargewicht: 284.28 g/mol
InChI-Schlüssel: WGTSWLHDBUPUBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is a chemical compound with the molecular formula C14H15F3N2O It is characterized by the presence of trifluoromethyl and phenylpiperazine groups, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction is carried out at 20°C in ethyl ether, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diphenyldiazomethane: Used in the synthesis of the compound.

    Ethyl Ether: Commonly used as a solvent in the reaction.

Major Products Formed

    Pyrazoles: Formed through cycloaddition reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The phenylpiperazine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is unique due to the combination of trifluoromethyl and phenylpiperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H15F3N2O

Molekulargewicht

284.28 g/mol

IUPAC-Name

1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

InChI

InChI=1S/C14H15F3N2O/c15-14(16,17)13(20)6-7-18-8-10-19(11-9-18)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI-Schlüssel

WGTSWLHDBUPUBO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.